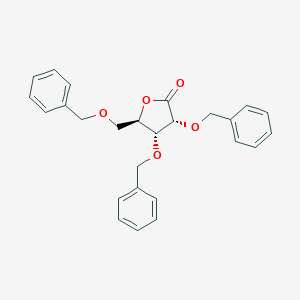

(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one

Descripción general

Descripción

2,3,5-Tri-O-bencil-D-ribono-1,4-lactona es un compuesto orgánico ampliamente utilizado como intermedio de síntesis en la química de los carbohidratos. Su fórmula molecular es C26H26O5, y tiene un peso molecular de 418,49 g/mol . Este compuesto se caracteriza por su forma protegida, donde los grupos bencilo protegen las funcionalidades hidroxilo, permitiendo reacciones selectivas en los sitios reactivos restantes de la molécula de azúcar .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de 2,3,5-Tri-O-bencil-D-ribono-1,4-lactona típicamente implica la protección de los grupos hidroxilo de la D-ribono-1,4-lactona con grupos bencilo. Esto se logra mediante reacciones de bencilación utilizando cloruro de bencilo en presencia de una base como hidruro de sodio o carbonato de potasio . La reacción se suele llevar a cabo en un disolvente aprótico como la dimetilformamida (DMF) o el tetrahidrofurano (THF) en condiciones de reflujo.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, el proceso generalmente sigue rutas de síntesis similares a las de los entornos de laboratorio, con optimizaciones para la escala, el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la seguridad del proceso de producción.

3. Análisis de las reacciones químicas

Tipos de reacciones: 2,3,5-Tri-O-bencil-D-ribono-1,4-lactona experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes.

Sustitución: Los grupos bencilo pueden eliminarse selectivamente en condiciones de hidrogenólisis utilizando paladio sobre carbono (Pd/C) como catalizador.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.

Reducción: Borohidruro de sodio (NaBH4) en metanol o etanol.

Sustitución: Gas hidrógeno (H2) con catalizador de paladio sobre carbono (Pd/C) a presión atmosférica.

Productos principales:

Oxidación: Ácidos carboxílicos.

Reducción: Compuestos de cadena de carbono polioxigenada.

Sustitución: D-ribono-1,4-lactona y alcohol bencílico.

Análisis De Reacciones Químicas

Types of Reactions: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The benzyl groups can be selectively removed under hydrogenolysis conditions using palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Poly-oxygenated carbon chain compounds.

Substitution: D-ribono-1,4-lactone and benzyl alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarities to known bioactive molecules. Its derivatives have shown promise in:

- Anticancer Activity : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The presence of benzyloxy groups may enhance the compound's ability to interact with biological targets, leading to improved efficacy in cancer treatment .

- Antimicrobial Properties : Studies have reported that certain derivatives possess antimicrobial activity, making them candidates for further development as antimicrobial agents .

Organic Synthesis

(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions .

- Cascade Reactions : The compound has been utilized in cascade reactions to synthesize tetrahydrofuran derivatives, which are important in the development of new drugs and materials .

Case Studies

Mecanismo De Acción

El mecanismo de acción de 2,3,5-Tri-O-bencil-D-ribono-1,4-lactona implica su función como intermedio protegido. Los grupos bencilo protegen las funcionalidades hidroxilo, permitiendo reacciones selectivas en otros sitios. Esta especificidad es crucial en la síntesis de oligosacáridos complejos, donde es necesario un control preciso sobre la formación del enlace glucosídico . La forma protegida del compuesto asegura que las reacciones se produzcan sólo en las posiciones deseadas, facilitando la construcción escalonada de moléculas más grandes.

Compuestos similares:

- 2,3,5-Tri-O-bencil-D-ribónico ácido-1,4-lactona

- 2,3,5-Tri-O-bencil-D-arabinono-1,4-lactona

- 2,3,5-Tri-O-bencil-D-xilonolactona

Comparación: 2,3,5-Tri-O-bencil-D-ribono-1,4-lactona es único debido a su configuración específica y la protección de los grupos hidroxilo con grupos bencilo. Esto permite reacciones selectivas y un control preciso en los procesos sintéticos, lo que lo hace muy valioso en la química de los carbohidratos. Los compuestos similares pueden tener diferentes configuraciones o grupos protectores, lo que lleva a variaciones en la reactividad y la aplicación.

Comparación Con Compuestos Similares

- 2,3,5-Tri-O-benzyl-D-ribonic acid-1,4-lactone

- 2,3,5-Tri-O-benzyl-D-arabinono-1,4-lactone

- 2,3,5-Tri-O-benzyl-D-xylonolactone

Comparison: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is unique due to its specific configuration and the protection of hydroxyl groups with benzyl groups. This allows for selective reactions and precise control in synthetic processes, making it highly valuable in carbohydrate chemistry. Similar compounds may have different configurations or protecting groups, leading to variations in reactivity and application.

Actividad Biológica

(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one, with CAS number 55094-52-5, is a complex organic compound belonging to the class of dihydrofuran derivatives. Its molecular formula is C26H26O5, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

| Property | Value |

|---|---|

| Molecular Weight | 418.48 g/mol |

| Molecular Formula | C26H26O5 |

| IUPAC Name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)dihydrofuran-2(3H)-one |

| CAS Number | 55094-52-5 |

| Purity | 98% |

Biological Activity Overview

The biological activities of this compound have been explored in various studies focusing on its potential therapeutic applications. The compound's structure suggests it may interact with biological targets due to its multiple benzyloxy groups.

Anticancer Activity

Recent studies indicate that derivatives of dihydrofuran compounds exhibit significant anticancer properties. For instance, compounds similar in structure have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:

In a study evaluating the effects of dihydrofuran derivatives on cancer cells, it was found that certain modifications to the dihydrofuran ring enhanced cytotoxicity against breast cancer cells. The study reported an IC50 value of approximately 10 µM for a closely related compound .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (3R,4R,5R)-3,4-Bis(benzyloxy)... | Staphylococcus aureus | 32 µg/mL |

| (3R,4R,5R)-3,4-Bis(benzyloxy)... | Escherichia coli | 64 µg/mL |

| Related Dihydrofuran Derivative | Pseudomonas aeruginosa | 16 µg/mL |

The proposed mechanism of action for the biological activity of this compound involves interaction with specific cellular receptors or enzymes that regulate critical pathways in cancer progression and microbial resistance. The presence of multiple benzyloxy groups enhances lipophilicity and facilitates membrane penetration.

Propiedades

IUPAC Name |

(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHBSABBBAUMCZ-UBFVSLLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451513 | |

| Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55094-52-5 | |

| Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE used in the synthesis of nucleoside analogs?

A1: This compound serves as a protected form of D-ribose, a crucial sugar component in nucleosides. Its structure allows for selective chemical transformations, making it an ideal starting point for constructing diverse nucleoside analogs. For instance, it undergoes condensation reactions with various heterocyclic compounds, leading to the formation of different nucleoside frameworks. [, , ]

Q2: Can you elaborate on the specific reactions involving 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE in the synthesis of 4-deazaformycin A and Remdesivir intermediates?

A2: In the synthesis of 4-deazaformycin A, 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE reacts with a lithiated 4-picoline derivative. This condensation reaction forms a hemiacetal intermediate, which then undergoes dehydration and subsequent transformations to yield the desired nucleoside analog. []

Q3: What are the advantages of using the Weinreb amide approach with 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE in the synthesis of the Remdesivir intermediate?

A3: The Weinreb amide approach, as described in the research, provides significant advantages. Firstly, it eliminates overaddition side reactions, a common challenge in such syntheses. This results in a cleaner reaction profile and potentially higher yields. Secondly, this approach replaces the previously used PhMgCl with MeMgBr, offering a safer and more environmentally friendly alternative for large-scale production. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.